5-(Diphenylmethyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-benzhydryl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-3-7-16(8-4-1)21(17-9-5-2-6-10-17)19-11-12-20-18(15-19)13-14-22-20/h1-15,21-22H |
InChI Key |
RURBBCARGCGHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 5 Diphenylmethyl 1h Indole and Its Derivatives
Established Indole (B1671886) Synthesis Protocols Applicable to 5-Substituted Systems
Classic indole syntheses, while foundational, often require specific adaptations to efficiently accommodate substitution patterns on the benzene (B151609) ring, such as at the C-5 position.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgbyjus.com
To synthesize a 5-substituted indole, the corresponding p-substituted phenylhydrazine is required. For the conceptual synthesis of 5-(Diphenylmethyl)-1H-indole, the key starting material would be (4-(diphenylmethyl)phenyl)hydrazine. This hydrazine (B178648) would then be reacted with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, under acidic conditions to promote the characteristic tsijournals.comtsijournals.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.org
A significant challenge in the Fischer synthesis can be the formation of regioisomers when using unsymmetrical ketones. byjus.com However, for a simple 5-substituted indole without substitution at C-2 or C-3, using acetaldehyde or a derivative that leads to an unsubstituted 2,3-bond after reaction is a common strategy.
The Leimgruber-Batcho indole synthesis offers a popular and high-yielding alternative to the Fischer method, particularly as many of the required ortho-nitrotoluene starting materials are commercially available or readily synthesized. wikipedia.org The synthesis proceeds in two main steps: the formation of a β-dialkylamino-2-nitrostyrene (an enamine) from an o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.orgclockss.org
For a 5-substituted indole, the synthesis would commence with a 4-substituted-2-nitrotoluene. In the context of this compound, the starting material would be 1-(diphenylmethyl)-4-methyl-2-nitrobenzene. The first step involves condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine, to form the reactive enamine intermediate. wikipedia.orgclockss.org
The subsequent reductive cyclization of the nitro group is a key step and can be achieved using a variety of reducing agents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.orgresearchgate.net The choice of reducing agent can be critical for the compatibility with other functional groups in the molecule. This method is advantageous due to its typically high yields and mild reaction conditions. wikipedia.org
| Parameter | Description |
| Starting Material | 4-Substituted-2-nitrotoluene |
| Key Intermediate | β-Dialkylamino-2-nitrostyrene (enamine) |
| Reagents for Enamine Formation | N,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine |
| Reductive Cyclization Methods | Catalytic Hydrogenation (Raney Ni, Pd/C), Chemical Reduction (SnCl₂, Na₂S₂O₄, Fe/AcOH) |
The Reissert indole synthesis provides another route to substituted indoles, starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to a reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated if the unsubstituted indole is desired. wikipedia.org
To prepare a 5-substituted indole, a 4-substituted o-nitrotoluene is the required precursor. The condensation is base-catalyzed, with potassium ethoxide often giving better results than sodium ethoxide. wikipedia.org A significant modern advancement in this methodology is the use of continuous-flow hydrogenation for the reductive cyclization step. akjournals.com This technique allows for safer handling of hydrogen and catalysts, shorter reaction times, and easier scalability. akjournals.com For example, using a palladium on carbon catalyst in a flow reactor can efficiently convert the ethyl o-nitrophenylpyruvate intermediate to the corresponding indole-2-carboxylic acid ester. akjournals.com
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. bhu.ac.inwikipedia.org The classic conditions, often employing sodium or potassium alkoxides at 200-400 °C, are harsh and limit the synthesis to simple indoles without sensitive functional groups. bhu.ac.inwikipedia.org
For the synthesis of a 5-substituted indole, an N-(4-substituted-2-methylphenyl)amide would be the starting material. A major advancement in this method involves the use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C), a modification known as the Madelung-Houlihan variation. wikipedia.org This allows for the presence of more sensitive functional groups. The efficiency of the reaction can be influenced by substituents on the aromatic ring; electron-donating groups tend to give higher yields. wikipedia.org Recently, copper-catalyzed amidation/condensation strategies have been developed as a newer, milder Madelung-type indole synthesis. clockss.org
The Nenitzescu indole synthesis is a specific method for preparing 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.net It involves the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction proceeds via a Michael addition followed by a nucleophilic attack and elimination to form the 5-hydroxyindole ring system. wikipedia.org
While not directly applicable to the synthesis of this compound, it is a crucial method for accessing 5-hydroxyindoles, which can then potentially be functionalized further. The reaction conditions can be tuned by the choice of solvent, with polar solvents generally favoring the reaction. wikipedia.org The initial discovery by Costin Nenițescu in 1929 laid the groundwork for the synthesis of a class of compounds that are precursors to important biological molecules. wikipedia.org
| Synthesis Method | Key Starting Materials | Key Features/Advantages |
| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone | Widely applicable, many available starting materials. wikipedia.orgbyjus.com |
| Leimgruber-Batcho Synthesis | Substituted o-nitrotoluene, DMFDMA | High yields, mild conditions, popular alternative. wikipedia.org |
| Reissert Indole Synthesis | Substituted o-nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acids, amenable to flow chemistry. wikipedia.orgakjournals.com |
| Madelung Indole Synthesis | N-(substituted-2-methylphenyl)amide | Modern variations allow for milder conditions. wikipedia.org |
| Nenitzescu Indole Synthesis | Benzoquinone, β-aminocrotonic ester | Specific for the synthesis of 5-hydroxyindoles. wikipedia.orgresearchgate.net |
Palladium-Catalyzed Cyclization and Coupling Reactions for Indole Formation
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.com These methods often offer high efficiency, functional group tolerance, and novel pathways for ring construction. mdpi.comnih.gov
Palladium-catalyzed reactions can be employed for the intramolecular cyclization of suitably functionalized anilines to form the indole ring. For instance, the cyclization of N-(2-allylphenyl)benzamides can be catalyzed by a Pd(II) species to yield substituted indoles. nih.gov This process involves an initial coordination of the palladium to the olefin, followed by an amidopalladation, β-hydride elimination, and subsequent isomerization to form the aromatic indole. nih.gov
Another powerful palladium-catalyzed approach is the Larock indole synthesis, which involves the reaction of an N-substituted-2-haloaniline with an alkyne. While not explicitly detailed in the outline, it represents a significant class of palladium-catalyzed indole syntheses.
More directly applicable to the formation of 5-substituted indoles are palladium-catalyzed C-H functionalization reactions. For example, the palladium/norbornene-cocatalyzed alkylation of the indole C-H bond adjacent to the nitrogen has been demonstrated, providing a route to 2-alkylindoles. organic-chemistry.org While this example focuses on C-2, similar strategies can be envisioned for the functionalization of other positions on the indole core, or for the construction of the ring itself from pre-functionalized precursors. The development of these catalytic systems continues to be an active area of research, providing increasingly sophisticated tools for the synthesis of complex indole derivatives. beilstein-journals.orgunimi.it
C-H Activation and Direct Arylation Strategies
Direct C-H activation and arylation have emerged as powerful, atom-economical alternatives to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. rsc.org For the synthesis of 5-aryl indoles, transition-metal-catalyzed C-H functionalization is a prominent strategy. Palladium, rhodium, and ruthenium catalysts have been extensively studied for the direct arylation of the indole nucleus. bohrium.comrsc.org
The direct C-H functionalization at the C5 position of an indole can be achieved using a suitable directing group to guide the metal catalyst. However, for indoles lacking a directing group, regioselectivity can be a challenge. In the context of synthesizing this compound, a plausible strategy would involve the direct C5-benzhydrylation of indole. This could potentially be achieved through a Friedel-Crafts-type reaction under acidic conditions or, more elegantly, via a metal-catalyzed C-H insertion reaction. For instance, molecular iodine has been shown to catalyze the C3-benzylation of indoles with benzylic alcohols, a principle that could potentially be adapted for C5 functionalization with diphenylmethanol (B121723). nih.gov
Recent advancements have also showcased metal-free direct arylations of indoles using diaryliodonium salts, which could, in principle, be applied to introduce the diphenylmethyl group. rsc.org
Table 1: Catalyst Systems for Direct Arylation of Indoles
| Catalyst System | Arylating Agent | Position | Reference |
|---|---|---|---|
| Palladium(II) Acetate | Aryl Halides | C2/C3 | bohrium.com |
| [RuCl₂(p-cymene)]₂ | Anilines/Alkynes | C2/C3 | rsc.org |
| Copper(I) Iodide | Diaryliodonium Salts | C2/C3 | rsc.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a fundamental strategy for constructing the indole ring. The Fischer indole synthesis is a classic and widely used method, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. brieflands.comrsc.org To synthesize this compound via this route, one would require 4-(diphenylmethyl)phenylhydrazine as a key precursor.
Modern variations of intramolecular cyclization often employ transition metal catalysts. For example, palladium-catalyzed intramolecular cyclization of 2-alkynylanilines is a versatile method for preparing a wide range of substituted indoles. rsc.orgbenthamdirect.com In this approach, a 2-alkynyl-4-(diphenylmethyl)aniline derivative would undergo cyclization to yield the target molecule. These reactions can proceed via various mechanisms, including aminopalladation followed by reductive elimination. rsc.org
Another powerful intramolecular approach is the palladium-catalyzed C-N bond formation/intramolecular cross-dehydrogenative coupling, which can furnish multisubstituted indoles in a one-pot process. rsc.org
Silver-Catalyzed Indole Synthesis Approaches
Silver catalysis has gained traction in organic synthesis due to its unique reactivity and often milder reaction conditions. acs.org While direct silver-catalyzed synthesis of the complete this compound is not prominently documented, silver catalysts are known to promote specific transformations on the indole ring that are relevant to its derivatization. For instance, silver(I) has been used to catalyze the direct selanylation of indoles with high regioselectivity for the C3 position. mdpi.com
More pertinent to the functionalization of the indole core are silver-catalyzed C-H amination reactions. nih.gov The choice of ligand on the silver catalyst can control the regioselectivity of the C-H functionalization, offering a potential pathway to introduce functionalities at the C5 position. nih.gov While direct C-C bond formation with a benzhydryl group using a silver catalyst is less common, the principles of silver-catalyzed C-H functionalization suggest it as a potential area for future development.
Stereoselective Synthesis of this compound Derivatives
The creation of chiral indole derivatives is of great importance in drug discovery. The stereoselective synthesis of derivatives of this compound would likely involve the asymmetric functionalization of the indole core, particularly at the C3 position, or the enantioselective construction of the indole ring itself.
Catalytic asymmetric Friedel-Crafts reactions are a powerful tool for introducing substituents at the C3 position of indoles with high enantioselectivity. bohrium.comnih.gov Chiral phosphoric acids and chiral metal complexes (e.g., with palladium, copper, or iridium) are effective catalysts for these transformations. rsc.orgbenthamdirect.comnih.gov For a this compound substrate, an asymmetric Friedel-Crafts reaction with a suitable electrophile could generate a chiral center at C3. Studies have shown that C5-substituted indoles are often well-tolerated in these reactions, providing products with high yields and enantioselectivities. nih.govacs.org
Iridium-catalyzed asymmetric allylic substitution at the C5 position of indolines, followed by oxidation, has been reported as a method to access chiral C5-allylindoles, demonstrating a pathway for enantioselective functionalization at the C5 position. semanticscholar.org
Table 2: Chiral Catalysts for Asymmetric Functionalization of Indoles
| Catalyst Type | Reaction Type | Position of Functionalization | Reference |
|---|---|---|---|
| Chiral Phosphoric Acids | Friedel-Crafts/Michael Addition | C3, N1 | benthamdirect.comnih.gov |
| Chiral Pd Complexes | Allylation/Cacchi Reaction | C3 | acs.orgacs.org |
| Chiral Cu Complexes | C-H Insertion | C2/C3 | rsc.org |
Functionalization of Precursors for this compound Synthesis
The synthesis of this compound can be strategically accomplished by first preparing a functionalized precursor containing the diphenylmethyl moiety, followed by the construction of the indole ring.
A key precursor for a Fischer indole synthesis would be 4-(diphenylmethyl)phenylhydrazine. This can be synthesized from 4-aminodiphenylmethane. Another important class of precursors are 2-alkynyl-4-(diphenylmethyl)anilines for palladium-catalyzed cyclizations. These can be prepared by Sonogashira coupling of a protected 4-(diphenylmethyl)-2-iodoaniline with a suitable terminal alkyne.
The introduction of the diphenylmethyl group onto an aromatic ring can be achieved through classical Friedel-Crafts alkylation of aniline (B41778) or a protected aniline derivative with diphenylmethanol or a benzhydryl halide. The conditions for such reactions would need to be carefully optimized to control regioselectivity and avoid over-alkylation.
Total Synthesis Strategies Incorporating the this compound Moiety
The this compound moiety is a significant structural feature, and its incorporation into more complex molecules is a testament to the versatility of indole chemistry. While no prominent natural products containing this exact substructure are widely reported, the strategies for the total synthesis of complex indole alkaloids can be adapted. rsc.orgsioc-journal.cn
In a hypothetical total synthesis of a complex target containing the this compound unit, the benzhydryl group could be introduced at an early stage onto a suitable aromatic precursor. For example, in a strategy targeting a complex indole alkaloid, a functionalized 4-(diphenylmethyl)aniline could serve as a key building block. This precursor could then be elaborated through multi-step sequences involving, for instance, a Fischer indole synthesis, Bischler-Möhlau indole synthesis, or a palladium-catalyzed cyclization to form the indole core late in the synthesis. rsc.orgsioc-journal.cn
Alternatively, a pre-formed indole ring could be functionalized at the C5 position. This might involve a directed ortho-metalation if a suitable directing group is present at the N1 or C4 position, followed by quenching with a benzhydryl electrophile. The total synthesis of molecules like (-)-esermethole (B1210345) has demonstrated the power of enantioselective C3 allylation of a 3-substituted indole, a strategy that could be applied to a 5-benzhydryl-substituted indole for building further complexity. acs.org
Mechanistic Organic Chemistry: Elucidation of Reaction Pathways Involving 5 Diphenylmethyl 1h Indole
Mechanistic Studies of Indole (B1671886) Ring Formation with 5-Substitution
The synthesis of the indole nucleus, particularly with substituents on the benzene (B151609) ring, can be achieved through various strategic pathways. The mechanism of ring formation is highly dependent on the chosen synthetic route and the nature of the precursors. For a molecule such as 5-(diphenylmethyl)-1H-indole, the diphenylmethyl group would be incorporated into the starting material prior to the cyclization that forms the indole's pyrrole (B145914) ring.
Electrocyclic reactions, a class of pericyclic reactions, offer a powerful method for constructing the indole core. A notable example involves the 6π-electrocyclic ring closure of trienecarbamates. nih.govnih.gov In this approach, a suitably configured acyclic triene, electronically activated for reaction, undergoes a thermally or photochemically induced cyclization to form a cyclohexadiene intermediate. nih.gov This intermediate can then be easily oxidized, often in the same pot, to form a protected aniline (B41778) derivative, which serves as a precursor for the final cyclization to the indole ring. nih.govnih.gov The regiochemistry, including substitution at the 5-position, is precisely controlled by the structure of the initial acyclic precursor.
Tautomerism is a fundamental concept in many classical indole syntheses. The Fischer indole synthesis, for instance, relies on the isomerization of a phenylhydrazone to its corresponding ene-hydrazine tautomer. wikipedia.org Following protonation, this intermediate undergoes a luc.eduluc.edu-sigmatropic rearrangement to generate a di-imine, which subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The stability of various indole tautomers has been studied, with the N1-H tautomer being the most stable ground-state form. researchgate.netnih.gov Keto-enol tautomerism also plays a role in related synthetic transformations and the reactivity of indole precursors. acs.orgacs.org
Key Steps in Fischer Indole Synthesis
| Step | Description | Intermediate |
|---|---|---|
| 1 | Formation of Phenylhydrazone | Phenylhydrazone |
| 2 | Tautomerization | Ene-hydrazine |
| 3 | luc.eduluc.edu-Sigmatropic Rearrangement | Di-imine |
Reductive cyclization represents a common and effective strategy for synthesizing indoles from ortho-substituted nitroarenes. The Leimgruber-Batcho indole synthesis is a prime example of this pathway and is suitable for preparing a wide variety of substituted indoles. nih.gov To synthesize a 5-substituted indole, the process would begin with a 2,4-disubstituted nitrobenzene.
For this compound, the synthesis would commence with 4-(diphenylmethyl)-1-methyl-2-nitrobenzene. The key steps are:
Condensation: The nitro-aromatic precursor reacts with an appropriate reagent, such as N,N-dimethylformamide dimethyl acetal (B89532), to form a β-nitro-enamine intermediate.
Reduction and Cyclization: The nitro group of the enamine is then reduced, typically using catalytic hydrogenation (e.g., with Pd/C) or other reducing agents. organic-chemistry.org The resulting amino group spontaneously undergoes nucleophilic attack on the enamine's β-carbon, leading to the cyclization and elimination of a secondary amine (e.g., dimethylamine) to form the indole ring. nih.gov
This method is highly versatile and tolerates a wide range of functional groups on the benzene ring. nih.govnih.gov
Reaction Mechanisms for Functionalization of this compound
The indole ring is an electron-rich aromatic system, and its reactivity is dominated by the pyrrole moiety. bhu.ac.in The diphenylmethyl substituent at the C5 position is electronically distant from the reactive centers of the pyrrole ring and thus exerts minimal electronic influence, though its steric bulk may play a role in certain transformations.
Electrophilic aromatic substitution (EAS) is the characteristic reaction of indoles. researchgate.net Due to the high electron density of the pyrrole ring, which is contributed by the nitrogen lone pair, indoles are significantly more reactive towards electrophiles than benzene. quora.comnih.gov
The mechanism proceeds via a two-step addition-elimination pathway:
Attack by the π-system: The π-electrons of the indole ring attack an electrophile (E⁺). This attack occurs preferentially at the C3 position. bhu.ac.inquora.com
Formation of a Cationic Intermediate: The attack generates a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. When the attack is at C3, the positive charge can be delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene ring, making this intermediate particularly stable. bhu.ac.in
Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted indole product.
If the C3 position is already substituted, electrophilic attack may occur at the C2 position, or less commonly, on the benzene ring at the C6 position. bhu.ac.in The 5-(diphenylmethyl) group does not alter the intrinsic preference for C3 substitution.
Common Electrophilic Substitution Reactions of Indole
| Reaction | Electrophile | Typical Reagent(s) | Product Type |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃/CH₃COOH | 3-Nitroindole |
| Halogenation | Br⁺, Cl⁺ | NBS, NCS, SO₂Cl₂ | 3-Haloindole |
| Sulfonation | SO₃ | Pyridine-SO₃ | Indole-3-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | (RCO)₂O, Lewis Acid | 3-Acylindole |
The indole ring itself is electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. However, nucleophilic reactions can occur through several mechanisms:
N-Deprotonation: The N-H proton of indole is weakly acidic (pKa ≈ 17). Treatment with a strong base (e.g., NaH, n-BuLi) generates the indolyl anion. This anion is a powerful nucleophile and readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions. researchgate.net
Vicarious Nucleophilic Substitution (VNS): In indoles bearing a strong electron-withdrawing group, such as a nitro group, direct nucleophilic substitution of a hydrogen atom becomes possible. sci-hub.se For example, 5-nitroindole (B16589) can undergo VNS at the C4 or C6 positions. sci-hub.se This pathway is not directly applicable to this compound unless it is further functionalized.
Reactions of Indolium Intermediates: Protonation or alkylation of the indole at the C3 position can generate an indoleninium ion. This intermediate is electrophilic at the C2 position and can be attacked by nucleophiles, leading to 2,3-disubstituted indolines.
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of indoles. scilit.com Palladium-catalyzed cross-coupling reactions are particularly prevalent. nih.govmdpi.com These reactions can be used to form the 5-(diphenylmethyl) substituent itself (e.g., by coupling 5-bromoindole (B119039) with a suitable organometallic reagent) or to further modify the this compound molecule.
A typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, operates through a Pd(0)/Pd(II) catalytic cycle. mdpi.com
The key steps in the catalytic cycle are:
Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (e.g., 5-bromo-1H-indole), inserting into the carbon-halogen bond to form a palladium(II) species.
Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (in the Suzuki case) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Heck coupling, another important Pd-catalyzed reaction, involves a different mechanism where the organopalladium(II) species undergoes migratory insertion with an alkene, followed by β-hydride elimination. mdpi.com
Examples of Transition Metal-Catalyzed Reactions for Indole Functionalization
| Reaction Name | Metal Catalyst | Reactants | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd | Aryl/Vinyl Halide + Organoboron Reagent | C-C |
| Heck Coupling | Pd | Aryl/Vinyl Halide + Alkene | C-C |
| Sonogashira Coupling | Pd, Cu | Aryl/Vinyl Halide + Terminal Alkyne | C-C |
| Buchwald-Hartwig Amination | Pd | Aryl Halide + Amine | C-N |
Investigations into Reaction Intermediates and Transition States
The elucidation of reaction mechanisms hinges on the characterization of transient species, such as intermediates and transition states. For this compound, these investigations would theoretically focus on two main types of reactions: those involving the indole ring and those occurring at the benzylic carbon of the diphenylmethyl group.
Intermediates in Indole Ring Reactions
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The preferred site of attack is the C3 position of the pyrrole ring. bhu.ac.in This regioselectivity is explained by the stability of the resulting cationic intermediate, known as an arenium ion or sigma (σ)-complex.
Attack of an electrophile (E+) at the C3 position leads to an arenium ion where the positive charge is delocalized over the C2 atom and the nitrogen atom, crucially without disrupting the aromatic sextet of the fused benzene ring. bhu.ac.inic.ac.uk This preserves significant aromatic stabilization. In contrast, attack at the C2 position would force the disruption of the benzene ring's aromaticity to achieve similar charge delocalization onto the nitrogen, resulting in a significantly less stable intermediate. rsc.org
Computational studies on indole and its derivatives consistently show that the formation of the C3-substituted arenium ion is energetically more favorable than intermediates formed from attack at any other position. ic.ac.uk
Interactive Table 1: Illustrative Calculated Relative Free Energies (ΔG) of Arenium Ion Intermediates for Electrophilic Substitution on a Generic Indole Core. This table provides representative data based on theoretical calculations for similar indole systems, illustrating the energetic preference for C3 substitution.
| Position of Electrophilic Attack | Relative Free Energy (kcal/mol) | Stability of Intermediate | Key Resonance Contributor |
| C3 | 0.0 (Reference) | Most Stable | Charge on Nitrogen, Benzene Aromaticity Retained |
| C2 | +10.0 | Less Stable | Benzene Aromaticity Disrupted for N-stabilization |
| C6 (Benzene ring) | +15.5 | Least Stable | Pyrrole Ring's Electron-Donating Effect is Weaker |
Intermediates at the Diphenylmethyl Group
The diphenylmethyl group is known for its ability to stabilize a positive charge at the benzylic carbon. Reactions involving the departure of a leaving group from this position (e.g., SN1 reaction) or hydride abstraction would proceed through a highly stable diphenylmethyl carbocation. chemistrysteps.com
This carbocation is a classic example of a resonance-stabilized intermediate. The vacant p-orbital on the benzylic carbon effectively overlaps with the π-systems of both phenyl rings, delocalizing the positive charge across 7 carbon atoms (the benzylic carbon and the ortho and para positions of both rings). chemistrysteps.com This extensive delocalization significantly lowers the energy of the cation, making its formation a facile process. The generation of such stabilized carbocations is a key feature in many organic reactions, including Friedel-Crafts alkylations and certain oxidation processes. cas.cnnsf.gov
Transition State Analysis
According to the Hammond postulate, the structure of the transition state for a given reaction step will closely resemble the species (reactant, intermediate, or product) to which it is closest in energy.
For Indole Electrophilic Substitution: The formation of the arenium ion is the rate-determining step. The transition state leading to this intermediate is expected to be late, meaning its structure and energy closely resemble the high-energy arenium ion itself. researchgate.net Computational models of Friedel-Crafts alkylations on indoles have characterized these transition states, showing a partially formed bond between the C3 of the indole and the electrophile, with significant positive charge developing on the indole ring system. acs.org
For Diphenylmethyl Carbocation Formation: In an SN1 reaction, the transition state for the heterolysis of the carbon-leaving group bond would involve significant bond elongation and the development of a partial positive charge (δ+) on the benzylic carbon. chemistrysteps.com Similarly, for a hydride abstraction reaction, the transition state would feature a partially broken C-H bond and a partially formed H-acceptor bond, with the positive charge building on the carbon framework. nih.govresearchgate.net The energy of this transition state is substantially lowered by the concurrent delocalization of the developing positive charge into the phenyl rings. rsc.org
Interactive Table 2: Representative Computational Data for a Transition State in a Benzylic Reaction (Illustrative Example). This table presents hypothetical, yet realistic, parameters for a transition state involving the formation of a diphenylmethyl-type carbocation, based on data from analogous systems.
| Parameter | Description | Illustrative Value | Implication |
| C-LG Bond Length | Length of the breaking Carbon-Leaving Group bond | 2.45 Å | Significantly elongated from a typical single bond (~1.8 Å for C-Br) |
| C-C (Aromatic) Bond Lengths | Bonds within the phenyl rings | ~1.40 Å | Little change, indicating retention of aromatic character |
| Mulliken Charge on Benzylic C | Partial charge on the central carbon | +0.65 | Significant development of positive charge |
| Calculated Activation Energy (ΔG‡) | Free energy barrier for the reaction step | 18.5 kcal/mol | Relatively low barrier due to electronic stabilization |
Chemical Reactivity and Advanced Functionalization of the 5 Diphenylmethyl 1h Indole Scaffold
Regioselective Functionalization of the Indole (B1671886) Nucleus
The functionalization of the indole ring can be directed to specific positions, a concept known as regioselectivity. beilstein-journals.org The electron-rich pyrrole (B145914) ring typically favors electrophilic substitution at the C3 position, or at C2 if C3 is already substituted. chim.it However, various strategies have been developed to achieve selective functionalization at other positions, including the nitrogen atom and the carbocyclic ring. beilstein-journals.orgchim.it
N-Alkylation and N-Acylation Reactions
Functionalization at the nitrogen atom of the indole ring is a key strategy for modifying its properties and creating new derivatives. escholarship.org
N-Alkylation: The nitrogen of the indole can be alkylated using various methods. nih.govresearchgate.net One approach involves the use of alkyl halides in the presence of a base. researchgate.net More advanced methods, such as the intermolecular enantioselective aza-Wacker reaction, utilize alkenols as coupling partners to introduce a stereocenter adjacent to the nitrogen. escholarship.org Another enantioselective method employs a cooperative catalysis system involving rhodium and a chiral phosphoric acid for the N-H bond insertion reaction with diazoacetates. nih.gov This approach is notable for its tolerance of both α-aryl and α-alkyl diazoacetates. nih.gov
N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved through various acylation methods. d-nb.info Thioesters have been demonstrated as effective acyl sources in the presence of a base like cesium carbonate (Cs2CO3), offering a chemoselective route to N-acylated indoles. d-nb.info This method is compatible with a range of functional groups on the indole ring and various thioesters. d-nb.info Another approach utilizes diaryl carbonates as the acylation reagent with sodium carbonate as the catalyst. researchgate.net
| Reaction Type | Reagents and Conditions | Key Features | Reference |
| Enantioselective N-Alkylation | Alkenols, Pd catalyst, oxidant (e.g., BQ) | Intermolecular aza-Wacker type reaction, creates a stereocenter. | escholarship.org |
| Enantioselective N-Alkylation | Diazoacetates, Rhodium/chiral phosphoric acid catalyst | Cooperative catalysis, tolerates various diazoacetates. | nih.gov |
| N-Acylation | Thioesters, Cs2CO3 | Chemoselective, compatible with various functional groups. | d-nb.info |
| N-Acylation | Diaryl carbonates, Na2CO3 | Efficient and simple method. | researchgate.net |
C2 and C3 Functionalization Strategies
The C2 and C3 positions of the indole ring are the most common sites for functionalization due to the high nucleophilicity of the pyrrole moiety. escholarship.org
C3-Functionalization: The C3 position is the most reactive site for electrophilic substitution. chim.it For instance, 5-(diphenylmethyl)-1H-indole can undergo C3-benzylation with benzylic alcohols in the presence of molecular iodine as a catalyst. acs.org Another method for C3-alkylation involves the use of α-heteroaryl-substituted methyl alcohols mediated by cesium carbonate and Oxone®. rsc.org This reaction is believed to proceed through a hydrogen autotransfer-type mechanism. rsc.org Aminomethylation at the C3 position can be achieved by reacting indoles with 1,3,5-triazinanes in the absence of a Lewis acid. nih.gov
C2-Functionalization: Functionalization at the C2 position often requires the C3 position to be blocked or employs a directing group strategy. chim.it Directing groups on the indole nitrogen, such as a pivaloyl group, can facilitate iridium-catalyzed C2-selective methylation. diva-portal.org Similarly, a pyridyl-based directing group on the nitrogen can steer palladium-catalyzed alkenylation to the C2 position. beilstein-journals.org In cases where the C3 position is substituted, functionalization naturally occurs at C2. chim.it For instance, the functionalization of indole-3-carboxylic acid with aryl iodides using a palladium catalyst system leads to decarboxylation followed by C2-arylation. nih.gov
| Position | Reaction Type | Reagents and Conditions | Key Features | Reference |
| C3 | Benzylation | Benzylic alcohols, I2 | Greener approach. | acs.org |
| C3 | Alkylation | α-heteroaryl-substituted methyl alcohols, Cs2CO3/Oxone® | Transition metal-free. | rsc.org |
| C3 | Aminomethylation | 1,3,5-Triazinanes (no Lewis acid) | Selective synthesis. | nih.gov |
| C2 | Methylation | Methyltrifluoroborate, [IrCp*Cl2]2, AgNTf2, AgOAc | Pivaloyl directing group. | diva-portal.org |
| C2 | Alkenylation | Alkenes, PdCl2(MeCN)2, Cu(OAc)2 | Pyridyl directing group. | beilstein-journals.org |
| C2 | Arylation | Aryl iodides, Pd(II) catalyst | Decarboxylation of indole-3-carboxylic acid. | nih.gov |
Peripheral Substituent Modification at C5 (Diphenylmethyl)
The diphenylmethyl group at the C5 position itself can be a site for further chemical modification. While direct functionalization of the diphenylmethyl group in the context of the this compound scaffold is not extensively documented, related chemistries on similar structures provide insights. For instance, in other heterocyclic systems, substituents at the C5 position have been shown to influence biological activity, highlighting the importance of this position for structural diversification. nih.gov The introduction of charged or polar groups at the C5 position in some pyrimidine (B1678525) derivatives led to a decrease in activity, suggesting that lipophilic groups are preferred at this position for certain biological targets. nih.gov
Functional Group Interconversions on the Diphenylmethyl Moiety
Common functional group interconversions include:
Oxidation and Reduction: Alcohols can be oxidized to aldehydes and then to carboxylic acids, while carbonyl compounds can be reduced back to alcohols. solubilityofthings.com
Nucleophilic Substitution: Halides and sulfonate esters are good leaving groups and can be displaced by various nucleophiles. vanderbilt.edu
Conversion of Alcohols to Halides: Alcohols can be converted to chlorides, bromides, or iodides using various reagents. vanderbilt.edu
Formation of Amines: Amines can be synthesized through the reduction of nitriles, azides, or oximes. vanderbilt.edu
These transformations could potentially be applied to derivatives of the diphenylmethyl group if it were to contain other functional groups.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most of the atoms from the starting materials. erciyes.edu.trnih.gov These reactions are valued for their atom economy, time and energy savings, and their ability to generate molecular diversity. erciyes.edu.trmdpi.com
Indoles are common substrates in MCRs. erciyes.edu.tr For example, a one-pot, three-component reaction involving an indole, an aldehyde, and a heteroaryl amine can produce gramine (B1672134) derivatives in good yields. erciyes.edu.tr Another example is the Mannich reaction, a classic three-component reaction that combines a nucleophile, an aldehyde, and an amine to form alkylamines. nih.gov Novel Mannich-type MCRs have been developed where indoles react with formaldehyde (B43269) and alkylamine hydrochlorides to create piperidine-fused indoles. nih.gov
While specific MCRs incorporating this compound are not explicitly detailed in the provided context, its structural similarity to other indoles suggests its potential participation in such reactions. The diphenylmethyl substituent could influence the reactivity and steric hindrance, potentially leading to novel and complex molecular architectures.
Oxidative and Reductive Transformations
Oxidative and reductive reactions are fundamental transformations in organic chemistry that can be applied to the this compound scaffold.
Oxidative Transformations: Oxidation reactions can target different parts of the indole molecule. The indole nucleus itself can be oxidized. For example, the Dakin oxidation can occur on methoxy-activated indoles. chim.it Electrooxidative transformations of hydrazones derived from aldehydes or ketones offer a modern approach to constructing various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov These reactions proceed under mild, oxidant-free conditions. nih.gov
Reductive Transformations: Reduction reactions can also be applied to the indole scaffold. For instance, spiroazetidinones attached to an indole ring can undergo reductive cleavage with lithium aluminum hydride, leading to the formation of 3-benzhydryl-1-methylindole. researchgate.net The Wolff-Kishner reduction is a classic method for reducing carbonyl groups that could be present on derivatives of the indole scaffold. beilstein-journals.org
Cycloaddition Reactions and Annulation Strategies
Cycloaddition and annulation reactions are powerful, atom-economical methods for constructing complex polycyclic and heterocyclic frameworks from relatively simple precursors. bohrium.com The indole nucleus is a versatile building block in such transformations, capable of participating in a wide array of reaction types, including [4+2], [3+2], and [5+2] cycloadditions, to yield diverse molecular architectures like tetrahydrocarbazoles and cyclohepta[b]indoles. bohrium.comresearchgate.net
Annulation strategies, particularly those involving transition-metal catalysis (e.g., Rh, Pd, Ru), provide efficient pathways to fused-indole systems by forming a new ring on the indole core. thieme-connect.comrsc.orgresearchgate.net These methods often proceed via C-H activation and can be used to construct intricate, drug-like molecules. thieme-connect.comnih.gov
While specific studies on the cycloaddition and annulation reactions of this compound are not extensively documented, the reactivity can be inferred from established principles of indole chemistry. The indole ring typically undergoes electrophilic substitution at the C3 position due to the high electron density of the pyrrole ring. sci-hub.se In cycloaddition reactions, the C2-C3 double bond is a common reactive site.
Table 1: Common Cycloaddition Reactions Involving the Indole Scaffold
| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Ref |
| [4+2] Cycloaddition | Indole, Dienophile | Tetrahydrocarbazole | Chiral secondary amines, Lewis acids | bohrium.com |
| [3+2] Cycloaddition | Indole, Oxyallyl Cation | Pyrrolo[2,3-b]indole | Lewis acids | bohrium.comresearchgate.net |
| [5+2] Cycloaddition | 1H-Indole, Aryne | Dibenzo[b,e]azepine | Base, heat | researchgate.net |
| [4+3] Cycloaddition | Indole, Diene, Aldehyde | Cyclohepta[b]indole | Ga(III) or Ag(I) salts | bohrium.com |
| Cascade Annulation | Indole, Alkyne | Fused Polycycle | Rh(III) catalyst | nih.gov |
For this compound, it is plausible that [3+2] cycloadditions involving the C2-C3 bond would proceed efficiently, as the C5-substituent is remote from the primary reaction site. Conversely, annulation strategies that target the C4-C5 or C5-C6 bonds would be significantly impacted by the steric hindrance of the diphenylmethyl group, potentially leading to lower yields or alternative reaction pathways.
Derivatization to Form Hybrid Molecular Architectures (e.g., oxadiazoles)
The synthesis of hybrid molecules that incorporate the indole scaffold with other heterocyclic systems, such as 1,3,4-oxadiazoles, is a prominent strategy in medicinal chemistry to develop novel therapeutic agents. sci-hub.senih.gov Indole-oxadiazole hybrids have been investigated for a range of biological activities. These hybrids are typically synthesized by constructing the oxadiazole ring from a functional group appended to the indole core, most commonly at the C3 or N1 positions.
A common synthetic pathway to 1,3,4-oxadiazoles involves the cyclization of key intermediates like N-acylhydrazones or diacylhydrazines. For indole-containing targets, a frequent approach starts with the preparation of an indole-3-alkanehydrazide from the corresponding indole-3-alkanoic acid. This hydrazide is then reacted with an appropriate aldehyde to form an N'-benzylidenehydrazide, which can undergo oxidative cyclization using reagents like di(acetoxy)iodobenzene to yield the desired 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazole.
While no specific literature details the synthesis of oxadiazole hybrids directly from this compound, a rational synthetic approach can be proposed based on established methodologies. The C3 position remains the most nucleophilic and is the logical point for initial functionalization.
A plausible synthetic route could involve:
Acylation: Friedel-Crafts acylation of this compound at the C3 position with an appropriate acylating agent (e.g., chloroacetyl chloride) to introduce a carbonyl group.
Hydrazide Formation: Conversion of the resulting ketone into a hydrazide derivative.
Cyclization: Reaction with a suitable one-carbon synthon (like carbon disulfide or a carboxylic acid derivative) followed by cyclization to form the 1,3,4-oxadiazole (B1194373) ring.
The bulky 5-(diphenylmethyl) group is not expected to sterically impede reactions at the C3 position. Therefore, functionalization at this site should be feasible, allowing for the subsequent construction of the oxadiazole ring and the formation of a novel hybrid molecular architecture.
Table 2: General Synthetic Strategies for Indole-Oxadiazole Hybrids
| Starting Material | Key Intermediate(s) | Key Reaction Steps | Reagents | Ref |
| Indole-3-acetic acid | Indole-3-acetylhydrazide | Esterification, Hydrazinolysis, Oxidative Cyclization | SOCl₂, N₂H₄·H₂O, ArCHO, I₂/DMSO | - |
| Indole-3-carboxylic acid | N'-Benzylidene-(1H-indol-3-yl)alkanehydrazide | Amidation, Condensation, Oxidative Cyclization | Hydrazide, Aldehyde, Di(acetoxy)iodobenzene | - |
| Indole | 2-((1H-indol-3-yl)thio)-1,3,4-oxadiazole | C-3 Sulfenylation | 1,3,4-Oxadiazole-2-thiol, I₂/DMSO | - |
Advanced Spectroscopic Characterization and Solid State Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. emerypharma.com By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed map of the atomic connectivity and spatial arrangement can be constructed.
Proton (¹H) NMR for Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 5-(Diphenylmethyl)-1H-indole provides crucial information about the chemical environment of the hydrogen atoms in the molecule. nih.gov In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would exhibit distinct signals for the indole (B1671886) ring protons, the diphenylmethyl protons, and the N-H proton of the indole.
The indole N-H proton usually appears as a broad singlet in the downfield region, typically around δ 8.0 ppm, although its chemical shift can be influenced by solvent and concentration. The protons on the indole ring itself will show characteristic splitting patterns. For instance, the H4 and H6 protons would likely appear as doublets, while the H7 proton would be a triplet, due to coupling with their respective neighbors. The H2 and H3 protons on the pyrrole (B145914) part of the indole ring would also have distinct chemical shifts and multiplicities.
The methine proton of the diphenylmethyl group is a key singlet, expected around δ 5.5-5.7 ppm. The aromatic protons of the two phenyl rings will typically appear as a complex multiplet in the region of δ 7.1-7.4 ppm, due to overlapping signals.
Table 1: Representative ¹H NMR Data for Indole Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~8.1 | br s | - |
| Aromatic (Indole & Phenyl) | ~7.0-7.6 | m | - |
| Methine CH | ~5.6 | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. The data presented is a generalized representation based on known indole derivatives. rsc.orgrsc.org
Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbons of the indole ring will appear in the aromatic region of the spectrum, typically between δ 110 and 140 ppm. The quaternary carbons of the benzene (B151609) ring and the indole ring will generally have lower intensities compared to the protonated carbons. The carbon of the methine group (CH) in the diphenylmethyl substituent is expected to appear in the aliphatic region, around δ 48-50 ppm. The carbons of the two phenyl rings will also resonate in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Indole C2 | ~124 |
| Indole C3 | ~102 |
| Indole C3a | ~128 |
| Indole C4 | ~120 |
| Indole C5 | ~130 |
| Indole C6 | ~122 |
| Indole C7 | ~111 |
| Indole C7a | ~136 |
| Methine CH | ~49 |
| Phenyl C (ipso) | ~142 |
| Phenyl C (ortho, meta, para) | ~126-129 |
Note: These are predicted values and can vary. Experimental data is required for definitive assignment. rsc.orgchemicalbook.com
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments is employed. emerypharma.comwordpress.com
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. emerypharma.com It would show correlations between adjacent protons on the indole ring and within the phenyl rings, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.net It allows for the direct assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for identifying the connectivity between different fragments of the molecule, for example, confirming the attachment of the diphenylmethyl group to the C5 position of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This can provide information about the conformation and stereochemistry of the molecule.
Through the combined analysis of these 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be used to confirm its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) are common ionization methods. scirp.org Under EI conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would provide structural information. A prominent fragmentation pathway for indole derivatives often involves the loss of small, stable molecules or radicals. scirp.orgnist.gov For this compound, a significant fragment would likely be the diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167, resulting from the cleavage of the bond between the indole ring and the diphenylmethyl group. Other fragments corresponding to the indole moiety would also be expected. raco.catresearchgate.net
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 297 | [M]⁺ (Molecular Ion) |
| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |
| 130 | [C₈H₆N]⁺ (Indole fragment after loss of H) |
| 117 | [C₈H₇N]⁺ (Indole) |
Note: The relative intensities of these fragments can provide further structural clues.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.orgrsc.org
The IR spectrum of this compound would show a characteristic N-H stretching vibration for the indole ring, typically appearing as a sharp to medium band around 3400-3300 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of the indole and phenyl rings would be observed just above 3000 cm⁻¹. The C-H stretching of the aliphatic methine group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1600-1450 cm⁻¹ region. masterorganicchemistry.com
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. usda.govnih.gov The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (Indole) | 3400-3300 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aliphatic C-H Stretch | <3000 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. sci-hub.se The indole ring system has a characteristic UV absorption profile. nist.gov Typically, indoles exhibit two main absorption bands, one around 270-290 nm (the ¹Lₐ band) and another, often with fine structure, around 210-220 nm (the ¹Bₐ band). researchdata.edu.auresearchgate.net
The presence of the diphenylmethyl substituent at the 5-position is expected to cause a slight red shift (bathochromic shift) in these absorption bands compared to unsubstituted indole, due to the extension of the conjugated system and the electron-donating effect of the alkyl group. The intensity of the absorption bands can also be affected. Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and the extent of conjugation in this compound.
X-ray Crystallography for Three-Dimensional Molecular Structure and Intermolecular Interactions
For a molecule like this compound, X-ray analysis would reveal the spatial orientation of the diphenylmethyl group relative to the indole plane. The crystal structure of related indole derivatives often reveals specific packing motifs governed by a variety of non-covalent interactions. nih.govnih.gov In the case of this compound, several key intermolecular interactions would be anticipated to stabilize the crystal lattice:
N-H···π Interactions: A prominent interaction expected in the crystal packing involves the indole N-H group acting as a hydrogen bond donor to the π-system of an aromatic ring (either the phenyl rings of a neighboring molecule or the indole ring itself). This type of interaction is a significant stabilizing force in the crystal structures of many indole analogues. nih.gov
π···π Stacking: The planar indole ring system and the two phenyl rings provide ample opportunity for π···π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, would play a crucial role in the molecular packing.
Van der Waals Forces: Dispersive forces would be significant, particularly due to the large, nonpolar surface area of the diphenylmethyl substituent.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. mdpi.com |
| Space Group | The space group provides a complete description of the symmetry elements within the crystal. mdpi.com |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). mdpi.com |
| Z Value | The number of molecules per unit cell. mdpi.com |
| Key Bond Lengths (Å) | Precise distances between bonded atoms, such as C-N, C-C, and N-H. |
| Key Bond Angles (°) | Angles formed by three connected atoms, defining the molecular geometry. |
| Torsion Angles (°) | Angles describing the rotation around a bond, crucial for defining the conformation of the diphenylmethyl group relative to the indole ring. |
| Hydrogen Bond Geometries | Distances and angles for key intermolecular interactions like N-H···π. |
This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Specific values are dependent on successful crystallization and analysis.
Integration of Spectroscopic Data with Computational Predictions
While X-ray crystallography provides an unparalleled view of the solid-state structure, the integration of various spectroscopic techniques with computational chemistry, particularly Density Functional Theory (DFT), offers a comprehensive understanding of the molecule's structure and properties in different environments (e.g., in solution). ivanmr.com This integrated approach is powerful for confirming experimental assignments and for predicting spectroscopic features. nih.govmdpi.com
The process typically begins with the acquisition of high-resolution NMR spectra (¹H and ¹³C), IR, and UV-Vis spectra. Concurrently, a computational model of the this compound molecule is generated. The geometry of this model is optimized using DFT methods, such as B3LYP or ωB97X-D, with an appropriate basis set (e.g., 6-311++G(2d,p)) to find the lowest energy conformation. mdpi.comnih.gov
Once the optimized geometry is obtained, theoretical spectroscopic data can be calculated:
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculated shifts are then correlated with the experimental spectra. A strong linear correlation between the experimental and computed values provides high confidence in the structural assignment of the NMR signals. This is particularly useful for unambiguously assigning the signals of the complex aromatic regions of the molecule.
Vibrational Frequencies: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized structure. The computed vibrational frequencies and their intensities can be compared with the experimental IR spectrum to assign specific absorption bands to molecular motions, such as the N-H stretch, C-H stretches, and aromatic ring vibrations. mdpi.comnih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum.
This integrated approach is iterative. Discrepancies between experimental and computed data can prompt re-evaluation of the proposed structure or consideration of environmental effects, such as solvent interactions, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). nih.govmdpi.com The synergy between empirical data and theoretical calculations provides a robust and detailed electronic and structural profile of this compound.
| Technique | Experimental Data | Computational Method | Predicted Data | Purpose of Integration |
| NMR Spectroscopy | ¹H and ¹³C chemical shifts (δ, ppm) rsc.org | DFT (GIAO) nih.govmdpi.com | Calculated ¹H and ¹³C chemical shifts | Confirm signal assignments; validate molecular conformation in solution. |
| Infrared Spectroscopy | Vibrational frequencies (cm⁻¹) | DFT Frequency Analysis mdpi.com | Calculated vibrational frequencies and intensities | Assign absorption bands to specific molecular vibrations; confirm functional groups. |
| UV-Vis Spectroscopy | Absorption maxima (λmax, nm) | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths | Elucidate the nature of electronic transitions. |
This table illustrates the synergistic relationship between experimental spectroscopic methods and computational predictions for structural elucidation.
Computational and Theoretical Investigations of 5 Diphenylmethyl 1h Indole
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. figshare.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of 5-(Diphenylmethyl)-1H-indole. DFT methods, such as those using the B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov Ab initio methods, while more computationally demanding, can offer higher accuracy for specific properties. figshare.com
The electronic structure of this compound is central to its chemical behavior. Key to this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the most likely region to accept an electron, indicating electrophilic character. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, which is characteristic of indole derivatives. The LUMO is likely distributed across the π-systems of both the indole and the phenyl rings. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov
Table 1: Conceptual Frontier Molecular Orbital Analysis for this compound
| Parameter | Description | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to electron-donating ability. | A relatively high energy value, indicating its capacity to act as an electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to electron-accepting ability. | A relatively low energy value, suggesting it can accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO – EHOMO). | A moderate gap, indicating a balance of stability and reactivity. |
| HOMO Distribution | Spatial location of the HOMO. | Primarily localized on the indole moiety, especially the pyrrole (B145914) ring. |
| LUMO Distribution | Spatial location of the LUMO. | Delocalized across the entire π-conjugated system, including the indole and phenyl rings. |
To further refine the prediction of chemical reactivity, various descriptors derived from quantum chemical calculations are employed.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.net The MEP map visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the indole ring, while the region around the N-H proton would exhibit a strong positive potential, indicating its potential as a hydrogen bond donor.
Fukui Functions: Derived from conceptual DFT, Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.netnih.gov They describe the change in electron density at a particular point when an electron is added to or removed from the molecule. faccts.de The function f+(r) indicates the propensity of a site for nucleophilic attack (electron acceptance), while f-(r) indicates its favorability for electrophilic attack (electron donation). nih.gov This analysis can pinpoint specific atoms within the indole or phenyl rings that are most likely to participate in chemical reactions.
Table 2: Conceptual Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Reactive Sites |
| MEP (Negative) | Regions of negative electrostatic potential. | Indole ring system, particularly near the nitrogen atom and the π-cloud of the aromatic rings. Susceptible to electrophilic attack. |
| MEP (Positive) | Regions of positive electrostatic potential. | Primarily around the hydrogen atom attached to the indole nitrogen (N-H). Favorable for nucleophilic attack and hydrogen bonding. |
| Fukui Function (f-) | Site susceptibility to electrophilic attack. | High values expected on the C2 and C3 positions of the indole pyrrole ring. |
| Fukui Function (f+) | Site susceptibility to nucleophilic attack. | High values may be found on various carbon atoms within the phenyl and indole rings, depending on the overall electron distribution. |
Computational methods can accurately predict the acidity and basicity of molecules by calculating the Gibbs free energy change associated with protonation and deprotonation. The pKa value, which quantifies acidity, can be determined using thermodynamic cycles in conjunction with implicit solvation models. figshare.com For this compound, the primary site of deprotonation is the indole nitrogen, forming an indolyl anion. The pKa of this N-H bond is a key parameter for its behavior in biological systems. Conversely, the most likely site for protonation is the C3 position of the indole ring, a characteristic feature of indole chemistry.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. livecomsjournal.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com
For this compound, MD simulations are particularly useful for exploring its conformational landscape in a solvent. These simulations can reveal the full range of accessible conformations of the flexible diphenylmethyl group and the timescales of transitions between them. Furthermore, by including explicit solvent molecules (like water) in the simulation box, MD can provide a detailed, atomistic picture of solvation. nih.govnih.gov This includes the structure of the solvent shell around the solute and the dynamics of hydrogen bonding between the indole N-H group and surrounding water molecules. Understanding solvation is critical, as solvent interactions can significantly influence a molecule's conformation and electronic properties. researchgate.netrsc.org
Molecular Docking and Binding Site Analysis (for probe applications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govjocpr.com This method is instrumental in drug discovery and in understanding how a molecular probe might interact with its biological target. nih.govbiointerfaceresearch.com
In a typical docking study involving this compound, the molecule would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on estimated binding affinity. mdpi.com The results can identify the most likely binding mode and the key intermolecular interactions that stabilize the complex. For this molecule, important interactions would likely include:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein's binding site.
π-π Stacking: The aromatic indole and phenyl rings can engage in stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Hydrophobic Interactions: The large, nonpolar surface area of the diphenylmethyl group can form favorable hydrophobic interactions within a nonpolar pocket of the binding site. nih.gov
Analysis of the top-ranked docking poses provides a structural hypothesis for the molecule's mechanism of action, guiding further experimental studies such as site-directed mutagenesis to validate the predicted binding mode. nih.gov
Table 3: Conceptual Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Description | Predicted Outcome |
| Binding Affinity (Score) | A calculated score representing the predicted strength of the ligand-receptor interaction (e.g., in kcal/mol). | A favorable (negative) score, suggesting stable binding. |
| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | The indole core is positioned to form key interactions, with the diphenylmethyl group occupying a hydrophobic pocket. |
| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond from indole N-H to a protein acceptor; π-π stacking between a phenyl ring and a Tyr residue; van der Waals contacts in a hydrophobic cleft. |
| Interacting Residues | The specific amino acids in the binding site that make contact with the ligand. | Asp120, Tyr250, Phe310, Leu314. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational in computational drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. nih.govnih.gov For a molecule like this compound, these models are instrumental in predicting the activity of novel derivatives and guiding synthetic efforts toward more potent and selective compounds. nih.gov SAR provides qualitative insights, identifying which structural modifications lead to changes in activity, while QSAR develops mathematical models to quantify this relationship. jocpr.com
A typical QSAR study on derivatives of this compound would involve synthesizing a library of analogs and evaluating their biological activity against a specific target. Modifications could be made at several positions:
Substitution on the phenyl rings of the diphenylmethyl group.
Substitution at various positions of the indole scaffold (e.g., N1, C2, C3).
Alteration of the diphenylmethyl linker itself.
Molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog would then be calculated and correlated with their measured biological activity (e.g., IC₅₀) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). eurjchem.combiointerfaceresearch.com The resulting QSAR model can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
| Model Parameter | Value | Interpretation |
| N | 45 | Number of compounds in the training set. |
| R² | 0.88 | The model explains 88% of the variance in the biological activity. |
| Q² (LOO) | 0.75 | Good internal predictive ability, determined by leave-one-out cross-validation. |
| R²_pred | 0.81 | Good predictive ability on an external test set of compounds. |
| Descriptors | LogP, Dipole Moment, LUMO Energy | The model suggests that activity is correlated with lipophilicity, polarity, and electronic properties of the molecules. |
This table presents hypothetical but realistic statistical parameters for a QSAR model developed for a series of this compound analogs, based on values reported in studies on other indole derivatives. nih.goveurjchem.combiointerfaceresearch.com
Computational modeling of this compound and its derivatives can be pursued through two primary strategies: ligand-based and structure-based design. quora.commdpi.com The choice between them depends entirely on the availability of three-dimensional structural data for the biological target of interest. nih.gov
Ligand-Based Approaches: When the 3D structure of the target receptor is unknown, but a set of molecules (ligands) with known activities is available, ligand-based methods are employed. quora.com These approaches rely on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. jocpr.com For this compound, if a series of its analogs showed activity against a particular enzyme or receptor, these known active compounds could be used to build a model. Techniques include:
Pharmacophore Modeling: Identifying the common spatial arrangement of essential chemical features responsible for biological activity.
QSAR: As described above, correlating molecular descriptors of the ligands with their activities. nih.gov
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) that analyze the 3D steric and electrostatic fields of the ligands.
Structure-Based Approaches: If the high-resolution 3D structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be used. nih.gov This is a more direct approach to understanding and improving molecular interactions. Key techniques include:
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) within the active site of the target protein. nih.gov It allows for the visualization of crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
Molecular Dynamics (MD) Simulations: After docking, MD simulations can be run to model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the active site. biointerfaceresearch.com
Pharmacophore modeling identifies the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. mdpi.com According to the IUPAC definition, a pharmacophore is an abstract description of molecular features and not a representation of actual atoms or functional groups. These features commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. mdpi.com
For this compound, a ligand-based pharmacophore could be elucidated by aligning a set of its biologically active analogs and extracting their common chemical features. proceedings.science The resulting hypothesis would represent the key interaction points required for activity.
Hypothetical Pharmacophore Features for this compound:
| Feature Type | Structural Origin | Role in Binding |
| Hydrogen Bond Donor (HBD) | Indole N-H group | Can form a hydrogen bond with a suitable acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in a receptor's active site. |
| Aromatic Ring (AR1) | Indole bicyclic system | Can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like Phe, Tyr, or Trp. |
| Hydrophobic Feature (HY1) | Diphenylmethyl moiety | The two phenyl rings create a large, nonpolar region that can fit into a corresponding hydrophobic pocket in the target protein. |
| Aromatic Ring (AR2) | Phenyl Ring 1 | Can participate in specific aromatic interactions within the hydrophobic pocket. |
| Aromatic Ring (AR3) | Phenyl Ring 2 | Can participate in specific aromatic interactions within the hydrophobic pocket. |
This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that match the feature arrangement and are therefore potential new hits. nih.gov
Predictive Models for Chemical Properties and Reaction Outcomes
Computational models are increasingly used to predict both the fundamental properties of a molecule and the outcomes of chemical reactions, accelerating research and reducing experimental costs.
Predictive Models for Chemical Properties: A variety of in silico tools can reliably predict the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of a molecule like this compound from its structure alone. indexcopernicus.com These models are crucial in early-stage drug discovery to filter out compounds with poor drug-like properties. Algorithms often use fragment-based contributions or machine learning models trained on large datasets of experimentally determined properties.
Predicted Physicochemical and ADME Properties for this compound:
| Property | Predicted Value | Significance |
| Molecular Weight | 283.37 g/mol | Within the typical range for small molecule drugs. |
| LogP (Lipophilicity) | 5.25 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 1 | The indole N-H group. |
| Hydrogen Bond Acceptors | 0 | (The pi-system of the indole can act as a weak H-bond acceptor). |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | Low value, predictive of good cell permeability. |
| Lipinski's Rule of Five | Compliant (0 violations) | The compound meets the general criteria for a likely orally active drug. |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
Note: These values are calculated based on established computational algorithms and are intended for predictive purposes. indexcopernicus.com
Predictive Models for Reaction Outcomes: Modern reaction prediction models, often powered by machine learning and deep learning, can forecast the major product of a chemical reaction given the reactants and reagents. nih.gov These tools can be template-based, where a known reaction rule is applied, or template-free, where a neural network learns the underlying patterns of chemical transformations directly from data. nih.gov
For the synthesis of this compound, such a model could be used to:
Validate Synthetic Routes: Predict the likelihood of success for a proposed reaction, such as the Friedel-Crafts alkylation of indole with diphenylmethanol (B121723) or diphenylmethyl chloride.
Identify Side Products: Forecast potential competing reactions or side products, helping to optimize reaction conditions.
Suggest Novel Pathways: In more advanced systems, suggest alternative synthetic strategies for creating the target molecule. nih.gov
The accuracy of these models has improved significantly, with some achieving over 90% accuracy in predicting the correct major product for certain reaction classes. nih.gov
Spectroscopic Parameter Prediction (e.g., GIAO-NMR calculations)
Theoretical calculations provide a powerful means to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. imist.maresearchgate.net
The process typically involves two main steps:
Geometry Optimization: The 3D structure of the molecule, this compound, is first optimized to find its lowest energy conformation. This is commonly done using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). researchgate.net
NMR Shielding Calculation: Using the optimized geometry, the GIAO method is employed at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). bohrium.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). youtube.com
These predicted spectra can be invaluable for confirming experimental results, assigning ambiguous signals, and studying the electronic structure of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| NH -1 | 10.9 - 11.1 | - |
| C-2 | - | 124.5 - 125.5 |
| H -2 | 7.3 - 7.4 | - |
| C-3 | - | 101.0 - 102.0 |
| H -3 | 6.3 - 6.4 | - |
| C-3a | - | 128.0 - 129.0 |
| C-4 | - | 121.0 - 122.0 |
| H -4 | 7.2 - 7.3 | - |
| C-5 | - | 134.0 - 135.0 |
| C-6 | - | 119.5 - 120.5 |
| H -6 | 6.9 - 7.0 | - |
| C-7 | - | 111.0 - 112.0 |
| H -7 | 7.4 - 7.5 | - |
| C-7a | - | 136.0 - 137.0 |
| CH (methine) | 5.8 - 5.9 | 56.0 - 57.0 |
| C-ipso (Ph) | - | 143.0 - 144.0 |
| C-ortho (Ph) | - | 129.0 - 130.0 |
| H -ortho (Ph) | 7.25 - 7.35 | - |
| C-meta (Ph) | - | 128.0 - 129.0 |
| H -meta (Ph) | 7.25 - 7.35 | - |
| C-para (Ph) | - | 126.0 - 127.0 |
| H -para (Ph) | 7.15 - 7.25 | - |
Note: These are illustrative values representative of what a GIAO-DFT calculation would predict. Actual experimental values may vary.
Applications in Chemical Research and Interdisciplinary Studies
5-(Diphenylmethyl)-1H-indole as a Building Block in Complex Chemical Synthesis
The term "building block" in organic synthesis refers to a molecule or a molecular fragment with reactive functional groups that can be readily incorporated into a larger, more complex structure. alfa-chemistry.comcymitquimica.com this compound, with its reactive N-H group and the potential for substitution on the indole (B1671886) ring, serves as a valuable building block in the synthesis of intricate molecular architectures. researchgate.netnih.gov
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. sigmaaldrich.com The indole nucleus itself is a privileged heterocyclic scaffold. chim.it The diphenylmethyl substituent at the 5-position of the indole ring can influence the electronic properties and steric environment of the molecule, thereby guiding the regioselectivity of subsequent reactions. This makes this compound a key starting material for the synthesis of more complex, polycyclic heterocyclic systems. For instance, it can be a precursor for creating fused indole derivatives or for the construction of novel ring systems appended to the indole core. These advanced heterocyclic systems are often designed to mimic the structures of natural products or to present unique three-dimensional arrangements for interacting with biological targets. rsc.orgbhu.ac.in The synthesis of such complex molecules often involves multi-step sequences where the strategic introduction of the 5-(diphenylmethyl)indole moiety is a critical step. rsc.org
Scaffold for Natural Product Analog Synthesis
Natural products have historically been a rich source of inspiration for the development of new drugs. nih.gov However, their complex structures often pose significant challenges for total synthesis and subsequent structural modification. The synthesis of natural product analogs, which retain the key pharmacophoric features of the parent natural product but have a more synthetically accessible scaffold, is a common strategy in drug discovery. nih.gov The 5-(diphenylmethyl)indole core can serve as a scaffold to mimic certain structural motifs found in complex indole alkaloids. mdpi.com By appending various functional groups to this scaffold, chemists can generate libraries of compounds that explore the structure-activity relationships (SAR) of a particular natural product class without undertaking the arduous task of its total synthesis. This approach allows for a more rapid exploration of the chemical space around a natural product pharmacophore, facilitating the identification of analogs with improved properties.
Chemical Probes and Ligands in Biological Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a biological system. nih.govnih.gov Ligands, in a broader sense, are molecules that bind to a biological macromolecule. The 5-(diphenylmethyl)indole scaffold has been incorporated into various molecules that serve as chemical probes and ligands for studying enzyme mechanisms and receptor interactions. rsc.org
Investigation of Enzyme Inhibition Mechanisms (e.g., cPLA2 alpha, xanthine (B1682287) oxidase)
The study of enzyme inhibition is crucial for understanding metabolic pathways and for the development of therapeutic agents. sigmaaldrich.comresearchgate.net Derivatives of this compound have been instrumental in probing the mechanisms of several enzymes.
Cytosolic Phospholipase A2 alpha (cPLA2α): This enzyme plays a key role in the inflammatory process by releasing arachidonic acid from cell membranes. nih.govresearchgate.net Inhibitors of cPLA2α are therefore of significant interest. Research has described the optimization of a class of indole-based cPLA2α inhibitors where the 1-(diphenylmethyl) group is a key structural feature. nih.gov For instance, the compound 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (efipladib) was identified as a potent and selective inhibitor of cPLA2α. nih.gov The diphenylmethyl group at the 1-position of the indole ring contributes significantly to the binding affinity of these inhibitors to the enzyme. nih.govgoogle.com The systematic variation of substituents on the indole core, including the diphenylmethyl group, has allowed researchers to map the binding pocket of cPLA2α and understand the key interactions necessary for potent inhibition. dntb.gov.ua
Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Elevated levels of uric acid can lead to gout. While many known xanthine oxidase inhibitors are based on purine-like structures, there is a continuous search for non-purine inhibitors. researchgate.net Indole derivatives have been explored as potential xanthine oxidase inhibitors. nih.gov The diphenylmethyl moiety can be incorporated into indole-based scaffolds to enhance their binding to the enzyme's active site or to an allosteric site, thereby modulating its activity. mdpi.comresearchgate.net The inhibitory activity of such compounds is often evaluated through in vitro enzyme assays, and structure-activity relationship studies help in understanding how different substituents on the indole ring, including the bulky diphenylmethyl group, influence the inhibitory potency. herbmedpharmacol.com
| Enzyme Target | Example Inhibitor Class | Key Role of this compound | Research Finding |
| cPLA2α | Indole-based inhibitors (e.g., efipladib) | Forms a key part of the pharmacophore, occupying a hydrophobic pocket in the enzyme's active site. nih.govdntb.gov.ua | Optimization of substituents at the C3 position and the sulfonamide region of the indole scaffold led to the discovery of potent and selective inhibitors. nih.gov |
| Xanthine Oxidase | Non-purine indole derivatives | Can enhance binding affinity and influence the inhibition mechanism (competitive, non-competitive, or mixed). mdpi.comresearchgate.net | The design of novel inhibitors often focuses on creating structurally diverse molecules that can interact with key residues in the enzyme's active site. researchgate.netherbmedpharmacol.com |
Exploration of Molecular Interactions in Cellular Contexts (excluding clinical)
Understanding how small molecules interact with proteins and other macromolecules within a cell is essential for cell biology. nih.govbioscipublisher.com Chemical probes containing the 5-(diphenylmethyl)indole moiety can be used to study these interactions. For example, derivatives of this compound have been used in the development of allosteric inhibitors for enzymes like m6A-RNA methyltransferase (METTL3-14 complex). nih.gov An allosteric inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. The compound 4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid served as a hit compound for the development of potent allosteric inhibitors of the METTL3-14 complex. nih.gov The diphenylmethyl group in these molecules is crucial for achieving the desired binding at the allosteric site. Such studies provide valuable insights into the regulation of enzyme function and can reveal new targets for therapeutic intervention. nih.govmdpi.com
Materials Science Applications (e.g., organic semiconductors, fluorescent dyes)
While specific studies on this compound for materials science are not extensively documented, the properties of the parent indole scaffold and related derivatives suggest significant potential. The indole nucleus is a valuable building block for organic electronic materials due to its electron-rich nature. nih.gov
Indole-containing small molecules and polymers have been investigated for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The semiconducting properties of these materials are highly dependent on molecular packing in the solid state, which facilitates charge transport. The introduction of the bulky diphenylmethyl group at the C-5 position of the indole ring would be expected to profoundly influence these packing motifs. While potentially disrupting close π-π stacking of the indole cores, the phenyl groups of the diphenylmethyl moiety could introduce their own stacking interactions, leading to complex three-dimensional charge transport pathways. Furthermore, the non-polar nature of the diphenylmethyl group can enhance solubility in organic solvents, a crucial factor for the solution-based processing of organic electronic devices. mdpi.com The development of donor-acceptor-donor type small molecules for OFETs has successfully utilized 1H-indole as an effective donor moiety. nih.gov
| Potential Influence of Diphenylmethyl Group on Semiconductor Properties |
| Solubility |
| Molecular Packing |
| Film Morphology |
| Electronic Properties |
The indole ring system is inherently fluorescent, and its photophysical properties are highly sensitive to the nature and position of substituents. core.ac.ukmdpi.com Indole derivatives are widely used as fluorescent probes and sensors. mdpi.comnih.gov The fluorescence of indole arises from its π-conjugated system, and modifications can shift the emission wavelength and alter the quantum yield.
The diphenylmethyl group, being largely a non-conjugated, electron-donating group, would likely have a modest electronic effect on the indole chromophore. However, its significant steric bulk could lead to interesting photophysical phenomena. For instance, in certain environments, the phenyl rings could undergo intramolecular π-stacking with the indole ring, potentially leading to the formation of an exciplex and a red-shifted emission. The flexibility of the diphenylmethyl group might also provide a non-radiative decay pathway, possibly quenching fluorescence, unless its rotation is restricted in a rigid matrix or upon binding to a target. This sensitivity to environmental rigidity makes such compounds candidates for viscosity sensors or probes for binding events. nih.gov Studies on other indole derivatives have shown that designing molecules based on a donor-π-acceptor (D-π-A) concept can lead to materials with tunable and environmentally sensitive fluorescence. mdpi.com
Mechanistic Investigations in Organic and Bioorganic Chemistry
This compound serves as an interesting substrate for studying reaction mechanisms, owing to the interplay between the reactive indole core and the sterically demanding C-5 substituent.
The indole nucleus is an electron-rich aromatic system, making it highly nucleophilic. The site of highest electron density is typically the C-3 position, which readily reacts with electrophiles. Kinetic studies on the reactions of various indoles with electrophiles like benzhydryl cations have been used to quantify their nucleophilicity. acs.orgresearchgate.net These studies establish a quantitative scale for indole reactivity and show how substituents on the benzene (B151609) ring portion of indole modulate the nucleophilicity of the C-3 position. acs.org A substituent at the C-5 position, such as the diphenylmethyl group, would electronically influence the entire ring system, thereby affecting the rates of electrophilic substitution at other positions.
The synthesis of benzhydrylated indoles, often through Friedel-Crafts-type reactions with diphenylmethanol (B121723) or its derivatives, is a key area of mechanistic study. nih.govacs.org While C-3 benzhydrylation is most common, the presence of blocking groups at C-3 or specific catalytic conditions can direct the reaction to other positions. Studying the synthesis of this compound provides insight into the regioselectivity of electrophilic aromatic substitution on a complex indole scaffold. The bulky diphenylmethyl group at C-5 would also exert significant steric hindrance, influencing the approach of reagents to the adjacent C-4 and C-6 positions, as well as potentially affecting reactions at the N-1 position.
| Site of Reaction | Expected Reactivity in Electrophilic Substitution | Influence of C-5 Diphenylmethyl Group |
| N-1 | Deprotonation followed by alkylation/acylation. | Minor electronic effect; potential steric hindrance for very bulky electrophiles. |
| C-2 | Generally less reactive than C-3. | Electronic effects are transmitted; sterically unhindered. |
| C-3 | Most nucleophilic position. | Electronic effects are transmitted; sterically unhindered. |
| C-4 | Less reactive than C-3, C-7, and C-5. | Significant steric hindrance from the adjacent C-5 substituent. |
| C-6 | Reactivity comparable to C-4. | Minor steric hindrance compared to C-4. |
| C-7 | More reactive than C-4 and C-6. | Minimal steric hindrance from the C-5 substituent. |
In bioorganic chemistry, the compound could be used as a molecular probe. The bulky, lipophilic diphenylmethyl group would mediate interactions with hydrophobic pockets in proteins or lipid membranes, while the indole N-H group could act as a hydrogen bond donor. Monitoring changes in the compound's spectroscopic properties (e.g., fluorescence) upon binding would provide mechanistic information about these biological interactions.
Role in Studying Intermolecular Interactions and Self-Assembly
The structure of this compound is ideal for investigating the principles of molecular recognition and self-assembly. Its architecture combines a planar, hydrogen-bonding indole moiety with a bulky, three-dimensional, and conformationally flexible diphenylmethyl group. This combination gives rise to a complex set of potential intermolecular interactions that can direct its assembly in the solid state and in solution.
The primary interactions governing the self-assembly of indole derivatives are N-H···π interactions, where the N-H group of one molecule donates a hydrogen bond to the electron-rich π-face of an adjacent indole ring, and π-π stacking interactions between the aromatic rings. nih.gov The diphenylmethyl substituent introduces several other key interactions:
C-H···π Interactions: The aryl C-H bonds of the diphenylmethyl group can act as weak hydrogen bond donors to the π-systems of neighboring indole or phenyl rings.
π-π Stacking: The two phenyl rings of the diphenylmethyl group can engage in π-π stacking with phenyl or indole rings of adjacent molecules.
The conformational flexibility of the diphenylmethyl group is a critical factor. The two phenyl rings can rotate around the C-C bonds, allowing the molecule to adopt various conformations to maximize favorable packing interactions in a crystal lattice. This interplay between the directional N-H···π bonds and the less directional van der Waals and π-stacking forces, mediated by conformational flexibility, makes this molecule a valuable model for studying crystal engineering and polymorphism. nih.gov In solution, these same forces can drive the formation of supramolecular assemblies, and the indole moiety's properties make it a useful spectroscopic handle for studying such processes. rsc.org
| Type of Interaction | Participating Groups | Potential Role in Self-Assembly |
| Hydrogen Bonding | Indole N-H (donor) | Can form N-H···N or N-H···π bonds, leading to linear or sheet-like assemblies. |
| π-π Stacking | Indole ring, Phenyl rings | Drives columnar or layered packing arrangements. |
| C-H···π Interactions | Phenyl C-H (donor), Indole/Phenyl rings (acceptor) | Provides additional stabilization and directs the relative orientation of molecules. |
| Van der Waals Forces | Entire molecule, especially the bulky diphenylmethyl group | Contributes significantly to the overall lattice energy and dense packing. |
By studying the crystal structure and solution-state aggregation of this compound, researchers can gain fundamental insights into how steric hindrance, conformational freedom, and a variety of weak intermolecular forces cooperate to determine supramolecular architecture.
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 5-(Diphenylmethyl)-1H-indole has traditionally relied on methods such as the Friedel-Crafts alkylation of indole (B1671886) with diphenylmethanol (B121723) or diphenylmethyl chloride, often necessitating stoichiometric amounts of strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) and chlorinated solvents. These classical routes suffer from limitations including poor atom economy, harsh reaction conditions, and the generation of significant chemical waste. The future of its synthesis lies in the development of catalytic and green chemistry-aligned methodologies.
Emerging research paradigms focus on several key areas:
Transition-Metal Catalyzed C-H Functionalization: Direct C-H activation at the C5 position of the indole ring represents the most atom-economical approach. Future work will likely explore catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) that can selectively target this position for coupling with a diphenylmethyl precursor. A significant challenge is achieving high regioselectivity over other reactive sites (e.g., C2, C3, N1).
Photoredox Catalysis: Visible-light-mediated synthesis offers an exceptionally mild and sustainable alternative. A potential pathway involves the generation of a diphenylmethyl radical from a suitable precursor (e.g., a carboxylate or silicate) which then undergoes addition to the indole nucleus. This approach avoids strong acids/bases and high temperatures, aligning with green chemistry principles.
Biocatalysis: The use of engineered enzymes, such as P450 monooxygenases or non-heme iron-dependent enzymes, could provide unparalleled regioselectivity and stereoselectivity under aqueous, ambient conditions. Research would involve enzyme screening and directed evolution to develop a biocatalyst specifically tailored for the alkylation of indole at the C5 position.
Flow Chemistry: Migrating the synthesis to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters. This is particularly advantageous for potentially exothermic reactions and enables facile scale-up and integration with real-time monitoring techniques.
| Methodology | Typical Reagents/Catalysts | Key Advantages | Primary Research Challenge | Sustainability Profile |
|---|---|---|---|---|
| Classical Friedel-Crafts | Indole, Diphenylmethanol, AlCl₃/BF₃·OEt₂ | Well-established, straightforward | Stoichiometric Lewis acid, low regioselectivity, waste generation | Low |
| C-H Activation | Indole, Diphenylmethyl Halide, Pd/Rh/Ru catalyst | High atom economy, reduced steps | Achieving C5 selectivity over C2/C3/N1 | High |
| Photoredox Catalysis | Indole, Diphenylmethyl Precursor, Photocatalyst (e.g., Iridium complex), Light | Mild conditions, uses visible light as energy source | Controlling radical side reactions, quantum yield | Very High |
| Biocatalysis | Indole, Diphenylmethyl Donor, Engineered Enzyme | Exceptional selectivity, aqueous conditions, biodegradable catalyst | Enzyme discovery and engineering, substrate scope | Very High |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the novel synthetic routes described above, a shift from traditional offline analysis (TLC, GC-MS) to Process Analytical Technology (PAT) is essential. Real-time, in-situ monitoring provides immediate feedback on reaction kinetics, intermediate formation, and endpoint determination, enabling rapid optimization and enhanced process understanding.
Future research will integrate the following advanced techniques:
In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor reactions in real-time by tracking the concentration of key functional groups. For instance, the disappearance of the indole N-H stretch (~3400 cm⁻¹) upon N-alkylation or the appearance of product-specific aromatic bending modes can be quantified continuously.
Process NMR Spectroscopy: Flow-NMR or benchtop NMR systems allow for non-invasive, quantitative analysis of the reaction mixture without the need for sampling. This provides unambiguous structural information, enabling the identification of intermediates and byproducts, which is crucial for mechanistic elucidation.
Reaction Monitoring Mass Spectrometry (RMMS): Techniques like electrospray ionization mass spectrometry (ESI-MS) coupled to a reaction via a sampling probe can provide ultra-sensitive detection of reactants, products, and transient intermediates, offering deep mechanistic insights with high temporal resolution.
| Technique | Principle | Information Gained | Advantages for this compound Synthesis |
|---|---|---|---|
| In-situ FTIR/Raman | Vibrational transitions of functional groups | Concentration profiles, kinetics, endpoint | Non-invasive, sensitive to functional group changes (N-H, C=C) |
| Process NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, quantification, intermediate ID | Unambiguous identification of isomers and byproducts |
| RMMS | Mass-to-charge ratio of ionized molecules | Detection of trace intermediates, high sensitivity | Ideal for mechanistic studies and catalyst turnover analysis |
Integration of Machine Learning and AI in Computational Design
Key future applications include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests or neural networks, can be trained on existing data to predict the biological activity or physicochemical properties of novel, unsynthesized derivatives. This allows for the in-silico screening of virtual libraries, prioritizing candidates with the highest probability of success.
Retrosynthesis Planning: AI platforms can analyze the this compound structure and propose multiple, often non-intuitive, synthetic pathways. These tools can be trained on vast reaction databases to suggest routes that optimize for cost, sustainability, or novelty.
Reaction Optimization: By combining high-throughput experimentation (HTE) with machine learning, algorithms can build predictive models for reaction outcomes (e.g., yield, purity). This allows for the rapid identification of optimal conditions (temperature, solvent, catalyst loading) with a minimal number of experiments.
De Novo Molecular Design: Generative AI models can design entirely new molecules around the core scaffold, tailored to fit a specific protein binding pocket or to possess a desired set of properties. This accelerates the design-make-test-analyze cycle in medicinal chemistry.
| Application | AI/ML Model Type | Input Data | Predicted Output |
|---|---|---|---|
| Property Prediction | Neural Networks, Gradient Boosting | Molecular descriptors, fingerprints | Biological activity, solubility, toxicity |
| Retrosynthesis | Transformer-based models, Graph networks | Target molecule structure | Plausible synthetic routes and precursors |
| Reaction Optimization | Bayesian Optimization, Random Forest | Reaction parameters (temp, conc., time) | Optimal reaction yield and purity |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Desired properties, target protein structure | Novel molecular structures |
Exploration of Novel Reactivity Patterns for the Diphenylmethyl Indole Core
The this compound scaffold possesses multiple sites for chemical modification beyond its initial synthesis, offering rich opportunities for creating diverse molecular libraries. Future research will focus on selectively functionalizing these sites to access novel chemical space.
Key reactive sites and potential transformations:
Benzylic C-H Bond: The hydrogen atom on the carbon connecting the two phenyl rings is benzylic and thus activated. It is a prime target for late-stage functionalization via radical chemistry (e.g., bromination with NBS) or transition-metal-catalyzed C-H insertion reactions to install new functional groups.
Indole C2/C3 Positions: While C5 is occupied, the electron-rich C2 and C3 positions remain available for electrophilic substitution, transition-metal-catalyzed cross-coupling, or cycloaddition reactions. Developing methods that can selectively functionalize these sites in the presence of the C5 substituent is a key goal.
Indole N-H Bond: The nitrogen can be alkylated, acylated, or used to direct ortho-metalation/C-H activation at the C7 position, a notoriously difficult site to functionalize directly.
Aromatic Rings of the Diphenylmethyl Group: The ten C-H bonds on the two phenyl rings are potential targets for late-stage C-H functionalization. Directing groups or catalyst control could enable selective installation of substituents to fine-tune steric and electronic properties.
| Reactive Site | Potential Transformation | Example Reagent/Catalyst | Potential Product Class |
|---|---|---|---|
| Benzylic C-H | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 5-(Bromo(diphenyl)methyl)-1H-indoles |
| Indole C3-H | Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehydes |
| Indole N-H | Directed C7-H Arylation | Picolinamide directing group, Pd(OAc)₂ | 7-Aryl-5-(diphenylmethyl)-1H-indoles |
| Phenyl C-H | Iridium-catalyzed Borylation | [Ir(cod)OMe]₂, B₂pin₂ | Borylated diphenylmethyl indole derivatives |
Design of Next-Generation Chemical Probes for Underexplored Biological Pathways
The lipophilic and structurally rigid nature of the this compound scaffold makes it an attractive starting point for developing chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling its study in a complex cellular environment.
Future design strategies will involve:
Affinity-Based Probes: Synthesizing derivatives that incorporate a "tag" such as biotin. If the molecule binds to a target protein, the entire complex can be "pulled down" from a cell lysate using streptavidin-coated beads, allowing for identification of the target protein by mass spectrometry.
Photoaffinity Labeling (PAL): Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the scaffold. Upon UV irradiation, the probe forms a covalent bond with its binding partner, permanently labeling it for subsequent identification and analysis of the binding site.
Bioorthogonal Handles: Introducing a minimally-perturbing functional group, such as an alkyne or an azide, onto the molecule. This "handle" allows for post-treatment ligation to a reporter tag (e.g., a fluorophore) via click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), enabling visualization of the probe's localization in cells via fluorescence microscopy.
Potential for Supramolecular Chemistry and Nanomaterials Applications
The unique structural features of this compound—a hydrogen-bond-donating N-H group, an extended π-conjugated system, and bulky hydrophobic phenyl rings—make it a compelling candidate for applications beyond biology, in the realms of materials science and supramolecular chemistry.
Emerging research directions include:
Supramolecular Assembly: The combination of hydrogen bonding (N-H···acceptor) and π-π stacking interactions could be harnessed to drive the self-assembly of these molecules into higher-order structures like organogels, liquid crystals, or nanofibers. The properties of these materials could be tuned by modifying the peripheral phenyl rings.
Host-Guest Chemistry and Sensing: The indole N-H can act as a recognition site for anions. By incorporating a signaling unit (e.g., a fluorophore), derivatives could be designed as chemosensors that report the presence of specific anions (e.g., fluoride, acetate) through a change in color or fluorescence.
Organic Electronics: The π-conjugated indole core suggests potential for use in organic electronics. Research could explore its utility as a host material or an emitter in Organic Light-Emitting Diodes (OLEDs) or as a semiconductor in Organic Field-Effect Transistors (OFETs). The bulky diphenylmethyl group could serve to disrupt crystal packing, potentially improving the performance of amorphous thin films.
Functionalization of Nanomaterials: The molecule could be used as a surface ligand to functionalize nanoparticles (e.g., gold, quantum dots) or 2D materials like graphene. This could impart new recognition capabilities or tune the electronic properties of the nanomaterial for applications in sensing or catalysis.
Q & A
Q. What are the common synthetic routes for 5-(diphenylmethyl)-1H-indole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves electrophilic substitution or cross-coupling reactions. For example, iodine-catalyzed methods (10 mol% I₂ in MeCN at 40°C for 5 hours) achieve high yields (~98%) by promoting regioselective C-H functionalization at the indole C3 position . Key variables include catalyst choice (e.g., I₂ vs. FeCl₃), solvent polarity, and temperature. Lower yields (<20%) are observed with weaker acids (e.g., p-TsOH) or ambient temperatures due to incomplete activation of the indole ring .
Q. How can researchers verify the purity and structural identity of this compound?
Characterization should combine:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature data for analogous indole derivatives (e.g., methoxymethylene-substituted indoles show distinct low-field shifts at δH 4.11 and δC 66.0) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., m/z 197 for methoxymethylfuran-indole derivatives) .
- HPLC : Use reverse-phase columns with UV detection (e.g., λ = 254 nm) to assess purity (>98% by area normalization) .
Q. What solvents and storage conditions are optimal for this compound in experimental settings?
- Solubility : DMSO is preferred for in vitro studies due to high solubility, while PEG300/Tween-80 mixtures are used for in vivo formulations to enhance bioavailability .
- Storage : Store as a powder at -20°C for long-term stability (3 years) or in DMSO at -80°C for ≤6 months to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from:
- Structural analogs : Minor substituent changes (e.g., trifluoromethoxy vs. benzyloxy groups) alter steric/electronic interactions with target enzymes .
- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or enzyme sources (e.g., human vs. bacterial α-glucosidase) .
- Validation : Use orthogonal assays (e.g., fluorescence-based inhibition and molecular docking) to confirm target engagement .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Catalyst design : Pd/Cu bimetallic systems enhance selectivity for C3 functionalization over C2/C4 positions .
- Directing groups : Temporary protection of the indole NH with Boc groups can steer reactivity to specific sites .
- Computational modeling : DFT calculations predict transition-state energies to guide reagent selection (e.g., iodobenzene vs. boronic acids) .
Q. How do steric and electronic effects of the diphenylmethyl group influence the compound’s pharmacokinetic properties?
- LogP : The diphenylmethyl group increases hydrophobicity (predicted LogP ≈ 3.8–4.2), impacting membrane permeability and metabolic stability .
- CYP450 interactions : Bulky substituents reduce oxidation rates, prolonging half-life in vivo .
- Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., HCl) improves aqueous solubility for formulation .
Q. What analytical methods are recommended for detecting trace impurities in synthesized this compound?
- LC-MS/MS : Detect sub-1% impurities (e.g., unreacted starting materials or regioisomers) using high-resolution mass spectrometry .
- X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures (e.g., C–C bond lengths <0.003 Å precision) .
- TGA/DSC : Monitor thermal degradation profiles to identify unstable intermediates .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound in enzyme inhibition assays?
- Range selection : Test concentrations spanning 0.1–100 μM to capture IC₅₀ values, adjusting based on preliminary activity .
- Controls : Include known inhibitors (e.g., acarbose for α-glucosidase) and vehicle-only samples to normalize data .
- Replicates : Perform triplicate measurements to account for plate-to-plate variability .
Q. What computational tools are effective for predicting the binding modes of this compound derivatives?
Q. How can researchers mitigate toxicity risks during in vivo testing of this compound?
- Acute toxicity screening : Conduct OECD 423 tests in rodents, monitoring mortality and organ histopathology .
- Metabolite profiling : Use LC-HRMS to identify reactive intermediates (e.g., epoxides) that may cause hepatotoxicity .
- Formulation : Encapsulate in liposomes or nanoparticles to reduce systemic exposure and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
